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Compound of Interest

Compound Name: Smtin-T140

Cat. No.: B12404392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

Smtin-T140, a potent inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1

(TRAP1). The information presented herein is curated from publicly available scientific literature

and is intended to support research and drug development efforts targeting TRAP1.

Core Concepts: Smtin-T140 and its Target, TRAP1
Smtin-T140, also referred to as compound 6a, is a small molecule inhibitor of TRAP1, a

mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[1]

TRAP1 plays a crucial role in maintaining mitochondrial proteostasis and is implicated in the

survival and metabolic reprogramming of cancer cells. Its inhibition is a promising strategy for

anticancer therapy. Smtin-T140 demonstrates anticancer activity by inducing mitochondrial

dysfunction, leading to an increase in mitochondrial reactive oxygen species (ROS) production

and the subsequent activation of AMP-activated protein kinase (AMPK).[1][2]

Structurally, Smtin-T140 is related to a family of compounds derived from the Hsp90 inhibitor

PU-H71, which are conjugated to a triphenylphosphonium (TPP) moiety to facilitate

mitochondrial targeting. A notable analog, SMTIN-C10, features a 10-carbon linker and has

been shown to interact with both the orthosteric ATP-binding pocket and an allosteric site on

TRAP1, specifically engaging the E115 residue in the N-terminal domain.[3][4][5] This dual-

binding mechanism induces a conformational change in TRAP1, leading to the inhibition of its

chaperone activity.[4]
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Quantitative Binding and Inhibition Data
The interaction of Smtin-T140 and its analogs with TRAP1 has been quantified using various

biochemical and biophysical assays. The following table summarizes the key quantitative data

available.

Compound Assay Type Parameter Value Reference

Smtin-T140

(compound 6a)
TRAP1 Inhibition IC50 1.646 μM [1]

SMTIN-C10 TRAP1 Inhibition IC50 1.88 μM [4]

SMTIN-C10
TRAP1 ATPase

Activity

Apparent Km

(ATP)

Increased in

presence of 5

μM SMTIN-C10

SMTIN-C10
TRAP1 ATPase

Activity
Apparent kcat

Increased ~3-

fold in presence

of 5 μM SMTIN-

C10

Note: While IC50 values provide a measure of the functional inhibition of TRAP1, direct binding

affinity (Kd, Ki) and kinetic constants (kon, koff) for Smtin-T140 are not yet prominently

available in the public domain. The observed increase in the apparent Km and kcat for ATP

hydrolysis in the presence of SMTIN-C10 suggests a complex mechanism of action beyond

simple competitive inhibition.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections outline the methodologies for the key assays used to

characterize the binding and inhibitory activity of Smtin-T140 and its analogs against TRAP1.

Fluorescence Polarization (FP) Assay for TRAP1
Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12404392?utm_src=pdf-body
https://www.medchemexpress.com/smtin-t140.html
https://www.probechem.com/products_SMTIN-C10.html
https://www.benchchem.com/product/b12404392?utm_src=pdf-body
https://www.benchchem.com/product/b12404392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This competitive binding assay measures the ability of a test compound to displace a

fluorescently labeled probe from the ATP-binding pocket of TRAP1.

Principle: A small, fluorescently labeled molecule (probe) binding to a larger protein like TRAP1

results in a high fluorescence polarization value due to the slower tumbling rate of the complex.

A competing inhibitor will displace the probe, leading to a decrease in polarization.

Illustrative Protocol:

Reagents:

Recombinant human TRAP1 protein.

Fluorescent probe (e.g., PU-H71-FITC).

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

Test compound (Smtin-T140) serially diluted in assay buffer.

Procedure:

Add a fixed concentration of TRAP1 and the fluorescent probe to the wells of a microplate.

Add varying concentrations of Smtin-T140 to the wells.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Measure fluorescence polarization using a suitable plate reader.

Data Analysis:

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRAP1 ATPase Activity Assay
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This assay measures the rate of ATP hydrolysis by TRAP1 in the presence and absence of an

inhibitor.

Principle: The ATPase activity of TRAP1 is coupled to its chaperone function. Inhibition of this

activity is a key indicator of functional disruption. ATP hydrolysis can be measured by detecting

the release of inorganic phosphate (Pi).

Illustrative Protocol:

Reagents:

Recombinant human TRAP1 protein.

ATP solution.

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).

Test compound (Smtin-T140) serially diluted in assay buffer.

Phosphate detection reagent (e.g., Malachite Green-based).

Procedure:

Pre-incubate TRAP1 with varying concentrations of Smtin-T140 in the assay buffer.

Initiate the reaction by adding a saturating concentration of ATP (e.g., 2 mM).

Incubate at a constant temperature (e.g., 37°C) for a defined period.

Stop the reaction and measure the amount of released Pi using the detection reagent and

a spectrophotometer.

Data Analysis:

Calculate the percentage of ATPase activity relative to a no-inhibitor control.

Plot the percentage of activity against the logarithm of the inhibitor concentration to

determine the IC50.
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For kinetic analysis, vary the ATP concentration in the presence of a fixed inhibitor

concentration and plot the data using a Lineweaver-Burk plot to determine changes in

apparent Km and Vmax.

Luciferase Refolding Assay
This assay assesses the ability of TRAP1 to refold a denatured client protein, luciferase, and

the impact of inhibitors on this chaperone function.

Principle: Chemically or thermally denatured firefly luciferase can be refolded into its active,

light-emitting form by chaperone proteins like TRAP1 in an ATP-dependent manner. An inhibitor

of TRAP1's chaperone activity will reduce the amount of refolded, active luciferase.

Illustrative Protocol:

Reagents:

Recombinant human TRAP1 protein.

Firefly luciferase.

Denaturation Buffer (e.g., 25 mM Tricine, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1% Triton

X-100, 10% glycerol, 10 mg/mL BSA).

Refolding Buffer (containing ATP and a regeneration system, often rabbit reticulocyte

lysate).

Test compound (Smtin-T140).

Luciferin substrate.

Procedure:

Denature luciferase by incubation at an elevated temperature (e.g., 38°C for 8 minutes) in

denaturation buffer.

Dilute the denatured luciferase into the refolding buffer containing TRAP1 and varying

concentrations of Smtin-T140.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12404392?utm_src=pdf-body
https://www.benchchem.com/product/b12404392?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate at a permissive temperature (e.g., 30°C) to allow for refolding.

At various time points, take aliquots and measure luciferase activity by adding the luciferin

substrate and measuring luminescence.

Data Analysis:

Plot the relative luminescence units (RLU) against time for each inhibitor concentration.

Compare the extent of refolding in the presence of the inhibitor to the no-inhibitor control.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Smtin-T140 and the general workflow for its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Reactive Oxygen Species (ROS) | Inhibitors | MedChemExpress [medchemexpress.eu]

3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. SMTIN-C10 | TRAP1 inhibitor | Probechem Biochemicals [probechem.com]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12404392?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404392?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/smtin-t140.html
https://www.medchemexpress.eu/Targets/reactive-oxygen-species.html?page=34
https://pmc.ncbi.nlm.nih.gov/articles/PMC9221471/
https://www.probechem.com/products_SMTIN-C10.html
https://www.researchgate.net/figure/SMTIN-C10-effects-on-TRAP1-a-ATPase-activity-of-E93Q-E115Q-and-E394Q-mutants_fig5_339346269
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [In-Depth Technical Guide: Smtin-T140 Binding Affinity
and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404392#smtin-t140-binding-affinity-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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